3-(Benzimidazol-1-yl)propanal
Overview
Description
3-(Benzimidazol-1-yl)propanal is a heterocyclic organic compound that features a benzimidazole ring attached to a propanal group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole moiety in this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzimidazol-1-yl)propanal typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method is the reaction of o-phenylenediamine with propanal in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzimidazol-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Oxidation: 3-(Benzimidazol-1-yl)propanoic acid.
Reduction: 3-(Benzimidazol-1-yl)propanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Benzimidazol-1-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial applications
Mechanism of Action
The mechanism of action of 3-(Benzimidazol-1-yl)propanal is primarily related to its interaction with biological targets. The benzimidazole moiety can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
- 3-(1H-Benzimidazol-1-yl)propan-1-amine
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
Comparison: 3-(Benzimidazol-1-yl)propanal is unique due to the presence of the propanal group, which allows for additional chemical modifications and reactions.
Biological Activity
3-(Benzimidazol-1-yl)propanal, a heterocyclic organic compound, has garnered attention due to its diverse biological activities. This compound features a benzimidazole moiety, which is known for its pharmacological potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be illustrated as follows:
- Molecular Formula: CHNO
- Molecular Weight: 174.20 g/mol
- CAS Number: 153893-09-5
The compound consists of a benzimidazole ring attached to a propanal group, which allows for various chemical modifications and interactions with biological targets .
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors in biological systems. The benzimidazole moiety is known to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells .
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways, contributing to its pharmacological effects.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity: Studies suggest that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens .
- Anticancer Properties: The compound has shown potential in inhibiting tumor cell proliferation in vitro, making it a candidate for further anticancer drug development .
- Anti-inflammatory Effects: Some studies indicate that derivatives of benzimidazole can reduce inflammation markers in biological assays.
Anticancer Activity
A study investigated the anticancer properties of several benzimidazole derivatives, including this compound. The findings revealed that this compound significantly inhibited the growth of cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Antimicrobial Effects
Another research focused on the antimicrobial activity of benzimidazole derivatives against bacterial strains. The results indicated that compounds similar to this compound exhibited strong antibacterial effects, suggesting their potential use in treating infections caused by resistant strains .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound Name | Activity Type | Key Findings |
---|---|---|
3-(1H-Benzimidazol-1-yl)propanal | Anticancer | Inhibits cell proliferation |
2-Phenylbenzimidazole | Antimicrobial | Effective against Gram-positive bacteria |
5,6-Dimethylbenzimidazole | Antiviral | Shows activity against specific viral strains |
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between o-phenylenediamine and propanal under acidic conditions. This method not only produces the desired compound but also allows for further derivatization to enhance biological activity .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAWKZCCFADRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621567 | |
Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153893-09-5 | |
Record name | 3-(1H-Benzimidazol-1-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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